![molecular formula C17H17F2N3O3S2 B4731731 N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4731731.png)
N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, commonly known as DMS-1, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMS-1 is a thiourea derivative that has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of DMS-1 involves the inhibition of various signaling pathways that are essential for the survival and proliferation of cancer cells. DMS-1 has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. In addition, DMS-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
DMS-1 has been shown to have various biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that DMS-1 induces apoptosis and cell cycle arrest in cancer cells. In addition, DMS-1 has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In vivo studies have also shown that DMS-1 inhibits tumor growth and prolongs survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DMS-1 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, DMS-1 has been extensively studied and has a well-established mechanism of action, making it a useful tool for investigating cancer biology. However, DMS-1 also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, DMS-1 has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for the research on DMS-1. One potential direction is to investigate the use of DMS-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. In addition, further studies are needed to investigate the safety and efficacy of DMS-1 in humans. Moreover, the potential use of DMS-1 in the treatment of other diseases such as inflammatory diseases and viral infections should be explored. Finally, the development of more soluble and bioavailable analogs of DMS-1 could improve its clinical potential.
Conclusion
In conclusion, N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, or DMS-1, is a promising chemical compound that has been extensively studied for its potential therapeutic applications. DMS-1 has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, and its mechanism of action involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. Further research is needed to investigate the safety and efficacy of DMS-1 in humans and to explore its potential use in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
DMS-1 has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, DMS-1 has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, DMS-1 has been found to be effective against drug-resistant cancer cells. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted with DMS-1 due to its anti-inflammatory properties. Moreover, DMS-1 has been shown to have anti-viral effects against the influenza virus.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3S2/c18-12-1-6-15(19)16(11-12)21-17(26)20-13-2-4-14(5-3-13)27(23,24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKIEHXTHMEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


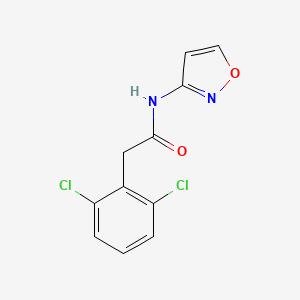
![1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4731662.png)
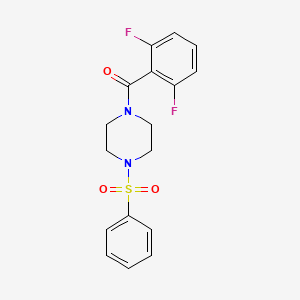
![4-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4731671.png)
![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4731679.png)
![3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4731685.png)
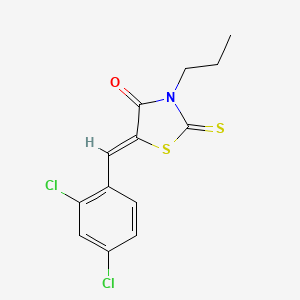
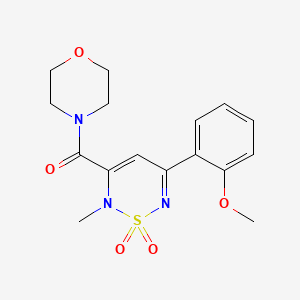
![2-chloro-N-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4731716.png)
![5-(4-methoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4731724.png)
![2-methoxy-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4731740.png)
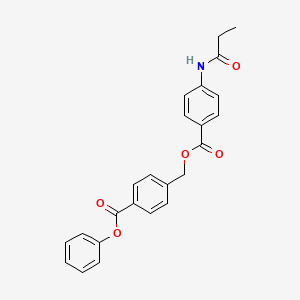
![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4731748.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4731764.png)
